

# MQA-P in High-Throughput Screening Assays: Application Notes and Protocols

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## Compound of Interest

Compound Name: MQA-P

Cat. No.: B12392943

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## For Researchers, Scientists, and Drug Development Professionals

### Introduction

**MQA-P** is a novel near-infrared (NIR) fluorescent probe with multifunctional capabilities for the simultaneous detection of peroxynitrite ( $\text{ONOO}^-$ ), viscosity, and polarity within the mitochondrial microenvironment. Its unique properties make it a valuable tool for investigating cellular processes where these parameters are altered, such as ferroptosis, a form of iron-dependent regulated cell death characterized by lipid peroxidation. This application note provides a detailed protocol for adapting **MQA-P** for high-throughput screening (HTS) assays to identify modulators of mitochondrial function and ferroptosis.

### Mechanism of Action

**MQA-P** exhibits a dual-channel fluorescence response. It shows a significant "turn-on" fluorescence signal at approximately 645 nm in the presence of peroxynitrite. Concurrently, it is highly sensitive to changes in viscosity and polarity in a longer wavelength NIR channel (above 704 nm). This multi-parameter sensing capability allows for a more comprehensive analysis of the mitochondrial state in a single assay. The probe's ability to target mitochondria enables the specific investigation of this organelle's role in various pathological conditions.

# Application: High-Throughput Screening for Modulators of Ferroptosis

This protocol outlines a cell-based HTS assay using **MQA-P** to screen for compounds that either induce or inhibit ferroptosis by altering the mitochondrial microenvironment.

## Experimental Workflow



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Caption: High-throughput screening workflow using the **MQA-P** probe.

## Detailed Experimental Protocol

### Materials and Reagents:

- **MQA-P** fluorescent probe
- Cell line susceptible to ferroptosis (e.g., HT-1080 fibrosarcoma cells)
- Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
- Ferroptosis inducer (e.g., Erastin)
- Ferroptosis inhibitor (e.g., Ferrostatin-1, as a positive control for inhibition)
- Dimethyl sulfoxide (DMSO), cell culture grade

- Phosphate-buffered saline (PBS)
- 384-well clear-bottom, black-walled microplates
- Automated liquid handling system
- High-content imager or multi-mode microplate reader with fluorescence capabilities

#### Protocol Steps:

- Cell Seeding:
  - Culture HT-1080 cells to 70-80% confluency.
  - Trypsinize and resuspend cells in fresh culture medium.
  - Using an automated liquid handler, seed the cells into 384-well plates at a density of 2,500-5,000 cells per well in 40  $\mu$ L of medium.
  - Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- Compound Addition:
  - Prepare a compound library in DMSO. Serially dilute compounds to the desired screening concentrations.
  - Using a pintool or acoustic liquid handler, transfer a small volume (e.g., 100 nL) of each compound, positive control (Ferrostatin-1), and negative control (DMSO) to the appropriate wells.
  - Incubate for the desired pre-treatment time (e.g., 1 hour).
- Induction of Ferroptosis:
  - Prepare a working solution of Erastin in a cell culture medium.
  - Add 10  $\mu$ L of the Erastin solution to each well (except for the vehicle control wells) to a final concentration of 10  $\mu$ M.

- Incubate the plates for 6-12 hours at 37°C and 5% CO<sub>2</sub>.
- **MQA-P Staining:**
  - Prepare a 5 µM working solution of **MQA-P** in a serum-free medium.
  - Add 10 µL of the **MQA-P** solution to each well.
  - Incubate the plates for 30 minutes at 37°C and 5% CO<sub>2</sub>, protected from light.
- **Fluorescence Measurement:**
  - Using a high-content imager or multi-mode plate reader, measure the fluorescence intensity in two channels:
    - Channel 1 (Peroxynitrite): Excitation ~405 nm, Emission ~645 nm.
    - Channel 2 (Viscosity/Polarity): Excitation ~561 nm, Emission >704 nm.

#### Data Analysis and Presentation

The data can be normalized to the DMSO control wells. Hits can be identified as compounds that significantly alter the fluorescence intensity in one or both channels. For example, inhibitors of ferroptosis would be expected to reduce the increase in peroxynitrite and changes in viscosity/polarity induced by Erastin.

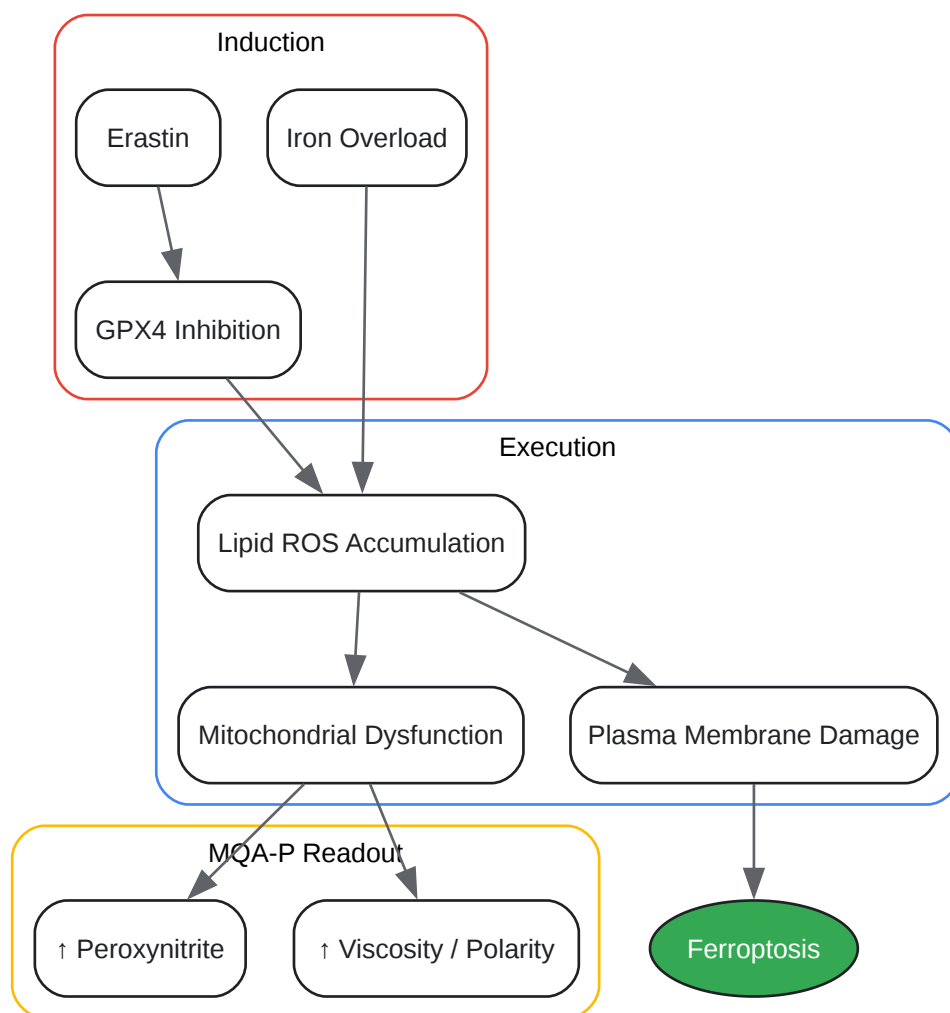
Table 1: Illustrative HTS Data for **MQA-P** Ferroptosis Inhibition Assay

Compound ID	Concentration (μM)	Channel 1 Fluorescence (Normalized to Control)	Channel 2 Fluorescence (Normalized to Control)	% Inhibition of Erastin Effect (Channel 1)
DMSO	-	1.00	1.00	0
Erastin	10	3.50	2.80	-
Ferrostatin-1	1	1.20	1.15	92
Hit_Cmpd_001	10	1.50	1.40	80
Hit_Cmpd_002	10	2.90	2.50	24
Non-Hit_003	10	3.45	2.75	2

This data is for illustrative purposes only.

Signaling Pathway Context: Ferroptosis

**MQA-P** allows for the indirect monitoring of key events in ferroptosis. The accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis, is associated with increased peroxynitrite formation and alterations in the mitochondrial membrane's physical properties (viscosity and polarity).



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